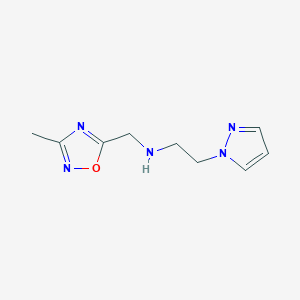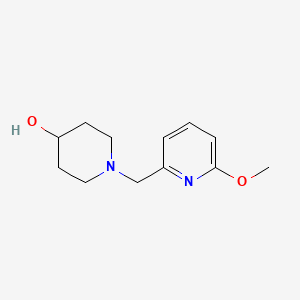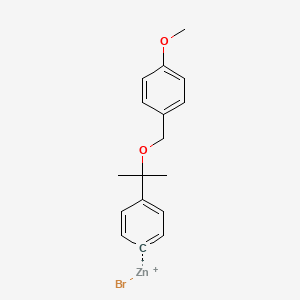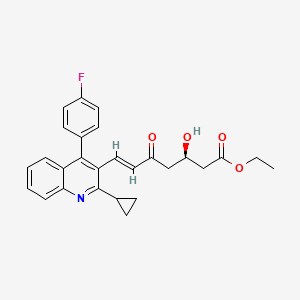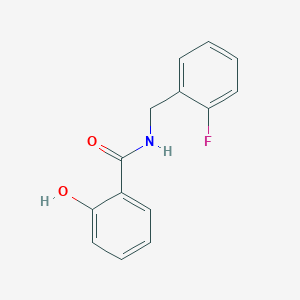
2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized reactors designed to handle organometallic reagents safely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, such as peptides and nucleotides, for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the presence of a catalyst, which helps to activate the substrate and promote the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Iso-propyloxy)methyl]phenylzinc bromide: This compound has a similar structure but lacks the additional phenoxy group.
3-(2-isopropoxyphenoxymethyl)phenylzinc bromide: This compound has a similar structure but with the isopropoxy group in a different position.
Uniqueness
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy and phenoxy groups enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C16H17BrO2Zn |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NTVHTGGUUKMFBN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


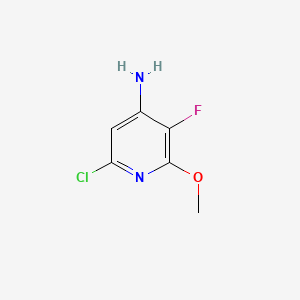
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
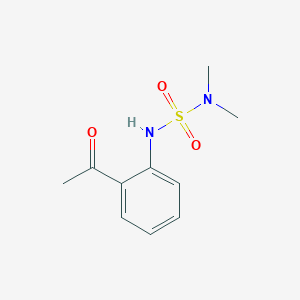
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
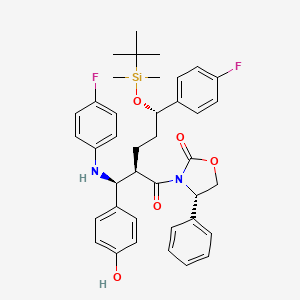
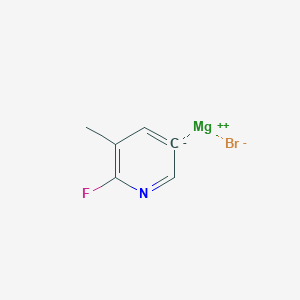
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
